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Compound of Interest

Compound Name: Azetidine-3-carbonitrile

Cat. No.: B1291615 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as

a highly valuable and versatile building block in organic synthesis. Its unique structural and

electronic properties, characterized by the presence of a reactive nitrile group and a

conformationally constrained azetidine ring, make it an attractive scaffold for the construction of

complex molecular architectures. This guide provides a comprehensive overview of the

synthesis, properties, and key applications of azetidine-3-carbonitrile, with a focus on its utility

in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties
Azetidine-3-carbonitrile is typically handled as its more stable hydrochloride salt, which

exhibits improved solubility in polar solvents.[1][2] The N-Boc protected form is also a common

intermediate in many synthetic routes.[3] Key physicochemical and spectroscopic data are

summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1291615?utm_src=pdf-interest
https://www.benchchem.com/product/b1291615?utm_src=pdf-body
https://www.benchchem.com/product/b1291615?utm_src=pdf-body
https://www.benchchem.com/product/b1291615?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://pubs.acs.org/doi/10.1021/acs.joc.5c00341
https://patents.google.com/patent/CN111362852A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₄H₆N₂ [4]

Molecular Weight 82.11 g/mol [4]

CAS Number 73276-86-2 [4]

Boiling Point
227.7 °C at 760 mmHg

(Predicted)
[5]

Table 1: Physicochemical Properties of Azetidine-3-carbonitrile

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Form

Azetidine-3-

carbonitrile

Hydrochloride

C₄H₇ClN₂ 118.57 345954-83-8
Off-white to

yellow solid

1-Boc-3-

cyanoazetidine
C₉H₁₄N₂O₂ 182.22 142253-54-1 Not specified

Table 2: Properties of Azetidine-3-carbonitrile Hydrochloride and its N-Boc Derivative.[2][3][6]

Synthesis of Azetidine-3-carbonitrile
The synthesis of azetidine-3-carbonitrile can be achieved through a multi-step sequence,

typically involving the formation of an N-protected azetidine precursor followed by introduction

of the nitrile functionality and subsequent deprotection. A common and effective strategy

involves the Horner-Wadsworth-Emmons reaction of an N-protected 3-azetidinone.
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Synthesis of N-Boc-3-(cyanomethylene)azetidine

Synthesis of Azetidine-3-carbonitrile HCl

N-Boc-3-azetidinone

N-Boc-3-(cyanomethylene)azetidine

Horner-Wadsworth-Emmons Reaction

Diethyl (cyanomethyl)phosphonate

Potassium tert-butoxide in THF

N-Boc-3-(cyanomethylene)azetidine N-Boc-azetidine-3-carbonitrile

Reduction

Hydrogenation (e.g., H₂, Pd/C)

Azetidine-3-carbonitrile HCl
Deprotection

HCl in a suitable solvent

Click to download full resolution via product page

A schematic workflow for the synthesis of azetidine-3-carbonitrile hydrochloride.

Experimental Protocols
Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-
carboxylate
This protocol is adapted from a reported green synthesis of a key intermediate for Baricitinib.[1]

Materials:

Diethyl (cyanomethyl)phosphonate
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Potassium tert-butoxide solution in THF (1 M)

tert-butyl 3-oxoazetidine-1-carboxylate

Tetrahydrofuran (THF)

Procedure:

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M

solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere at

-5 °C.

Stir the mixture at -5 °C for 3 hours.

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.

Continue stirring at -5 °C for an additional 2 hours.

Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

Work-up and purify the product by appropriate methods (e.g., extraction and

chromatography) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Synthesis of Azetidine-3-carbonitrile Hydrochloride
This protocol involves the reduction of the exocyclic double bond and subsequent deprotection

of the Boc group.

Materials:

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Palladium on carbon (Pd/C)

Hydrogen gas

Methanol

Hydrochloric acid (e.g., 3 M in acetonitrile)
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Procedure:

Reduction: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and

add a catalytic amount of Pd/C.

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by

TLC or LC-MS).

Filter the catalyst and concentrate the filtrate to obtain tert-butyl 3-cyanoazetidine-1-

carboxylate.

Deprotection: Dissolve the crude tert-butyl 3-cyanoazetidine-1-carboxylate in acetonitrile and

add a solution of hydrochloric acid (e.g., 3 M in acetonitrile).[1]

Stir the mixture at room temperature for 16 hours.[1]

Concentrate the reaction mixture under vacuum. The resulting solid can be recrystallized to

afford pure azetidine-3-carbonitrile hydrochloride.[1]

Reactivity and Applications in Organic Synthesis
The synthetic utility of azetidine-3-carbonitrile stems from the reactivity of both the nitrile

group and the azetidine ring.

Nitrile Group Reactivity Azetidine Ring Reactivity

Azetidine-3-carbonitrile

Azetidine-3-carboxamide

Hydrolysis (partial)

Azetidine-3-carboxylic Acid

Hydrolysis (complete)

3-(Aminomethyl)azetidine

Reduction (e.g., LiAlH4)

Ketone Derivatives

Grignard Reaction

N-Alkylation/Acylation Products

Electrophilic Substitution on N

Ring-Opened Products

Nucleophilic Ring Opening

Click to download full resolution via product page

Key reactions of azetidine-3-carbonitrile.
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The nitrile group can be readily transformed into other valuable functional groups:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either an amide

or a carboxylic acid.[7]

Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)azetidine) using

reducing agents like lithium aluminum hydride.[7]

Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after

hydrolysis.[7]

The strained azetidine ring can undergo nucleophilic ring-opening reactions, providing access

to substituted acyclic amines.[8][9] Furthermore, the secondary amine of the unprotected

azetidine allows for N-alkylation and N-acylation, enabling the introduction of diverse

substituents.

Applications in Medicinal Chemistry
The rigid azetidine scaffold is of particular interest in drug discovery as it can impart favorable

physicochemical properties to bioactive molecules, such as improved metabolic stability and

aqueous solubility.[10] The three-dimensional nature of the azetidine ring allows for the

exploration of chemical space that is not easily accessible with more traditional, planar ring

systems.[1]

Azetidine-3-carbonitrile and its derivatives have been utilized as key intermediates in the

synthesis of a variety of biologically active compounds, including:

JAK1/JAK2 Inhibitors: As a key building block for the synthesis of Baricitinib, an inhibitor of

Janus kinase 1 and 2.[1]

Anticancer Agents: The azetidine scaffold is found in compounds with potential anticancer

properties.[11]

Fragment-Based Drug Discovery (FBDD): The small, rigid structure of azetidine-3-
carbonitrile makes it an ideal fragment for FBDD campaigns to identify novel lead

compounds.[12]
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Conclusion
Azetidine-3-carbonitrile is a powerful and versatile building block in organic synthesis with

significant applications in medicinal chemistry. Its unique combination of a strained ring system

and a reactive nitrile group provides a gateway to a diverse range of complex molecules. The

synthetic routes outlined in this guide, along with an understanding of its reactivity, will enable

researchers and drug development professionals to effectively utilize this valuable scaffold in

the design and synthesis of novel chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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